molecular formula C9H7N3O4 B2807180 3-(2-Nitrophenyl)imidazolidine-2,4-dione CAS No. 1212059-55-6

3-(2-Nitrophenyl)imidazolidine-2,4-dione

Cat. No. B2807180
CAS RN: 1212059-55-6
M. Wt: 221.172
InChI Key: MZJVRVBDHFYFLR-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)imidazolidine-2,4-dione, also known as NPID, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPID is a heterocyclic compound that contains an imidazolidine ring and a nitrophenyl group. This compound is highly reactive and has been used in the synthesis of various organic compounds.

Scientific Research Applications

Anticonvulsant Activity

Imidazolidine-2,4-dione derivatives have been found to have significant anticonvulsant activity . In a study, molecules synthesized with imidazolidine-2,4-dione cores showed high binding affinity towards the Voltage-Gated Sodium Channel Inner Pore (VGCIP), which is a target for anticonvulsant drugs .

Antibacterial Properties

These compounds have also been found to have antibacterial properties . In a study, the antibacterial properties of these derivatives were evaluated against Gram-positive bacteria such as B. anthracis and S. aureus, and Gram-negative bacteria E. coli and P. aeruginosa . The results showed that these compounds have efficient antibacterial activity .

Anti-Epileptic Activity

Imidazolidine-2,4-dione derivatives have been reported to have anti-epileptic activity . This makes them potential candidates for the development of new anti-epileptic drugs.

Anti-Tuberculosis Activity

These compounds have been found to have anti-tuberculosis activity . This suggests that they could be used in the development of new drugs for the treatment of tuberculosis.

Anti-Diabetic Activity

Imidazolidine-2,4-dione derivatives have been found to have anti-diabetic activity . This suggests that they could be used in the development of new drugs for the treatment of diabetes.

Anti-Inflammatory Activity

These compounds have been found to have anti-inflammatory activity . This suggests that they could be used in the development of new drugs for the treatment of inflammatory diseases.

Anti-Tumor Activity

Imidazolidine-2,4-dione derivatives have been found to have anti-tumor activity . This suggests that they could be used in the development of new drugs for the treatment of cancer.

Anti-Depressant Activity

These compounds have been found to have anti-depressant activity . This suggests that they could be used in the development of new drugs for the treatment of depression.

Mechanism of Action

Target of Action

The primary targets of 3-(2-Nitrophenyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .

Mode of Action

3-(2-Nitrophenyl)imidazolidine-2,4-dione interacts with its targets through molecular docking. The compound fits well in the active pocket of the VGCIP, leading to more binding affinity towards the channel . This interaction potentially alters the function of the channel, contributing to its anticonvulsant properties . Similarly, the compound shows efficient antibacterial activity against both Gram-positive and Gram-negative bacteria by interacting with their proteins .

Biochemical Pathways

Its interaction with the vgcip suggests that it may influence sodium ion transport across the neuronal membrane, affecting neuronal excitability and potentially mitigating convulsive activity . Its antibacterial action suggests that it may interfere with essential bacterial protein functions, thereby inhibiting bacterial growth .

Result of Action

The molecular and cellular effects of 3-(2-Nitrophenyl)imidazolidine-2,4-dione’s action are primarily its potential anticonvulsant and antibacterial activities. By binding to the VGCIP, it may reduce neuronal excitability, thereby mitigating convulsive activity . Its interaction with bacterial proteins may inhibit bacterial growth, contributing to its antibacterial properties .

Action Environment

The action of 3-(2-Nitrophenyl)imidazolidine-2,4-dione can be influenced by various environmental factors. For instance, the solvent used in the reaction mixture can affect the isomerization of the compound . .

properties

IUPAC Name

3-(2-nitrophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-3-1-2-4-7(6)12(15)16/h1-4H,5H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJVRVBDHFYFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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